1,4-Diamidino-2,3,5,6-tetrafluorobenzene
Description
Significance of Polyfluorinated Aromatic Systems in Molecular Design
Polyfluorinated aromatic systems are a cornerstone of modern molecular design due to the profound effects that fluorine substitution has on the electronic properties of an aromatic ring. The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bond, resulting in a decrease in the electron density of the aromatic π-system. This electron deficiency is a key feature of perfluorinated aromatic compounds, leading to several important consequences:
Enhanced Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of any remaining C-H bonds on the aromatic ring.
Anion-π Interactions: The electron-deficient π-system can engage in favorable, non-covalent interactions with anions, a phenomenon known as anion-π interaction. rsc.orgrsc.org This is a crucial tool in molecular recognition and the design of receptors for anionic species.
Quadrupole Moment: Perfluorinated aromatic rings possess a large, negative quadrupole moment, which influences their stacking interactions with other aromatic systems. This is in contrast to the quadrupole moment of benzene (B151609) and other electron-rich aromatic compounds.
The collective impact of these properties makes polyfluorinated aromatic systems highly valuable building blocks in supramolecular chemistry, crystal engineering, and the development of advanced materials. Their unique interaction profiles allow for the construction of complex, self-assembled architectures with tailored properties.
Role of Amidino Functional Groups in Non-Covalent Interactions
The amidine functional group, and its protonated form, the amidinium ion, are powerful tools in establishing specific and strong non-covalent interactions. hw.ac.uk Their significance stems from several key characteristics:
Hydrogen Bonding: Amidines can act as both hydrogen bond donors and acceptors. researchgate.net Upon protonation, the resulting amidinium ion becomes a particularly potent hydrogen bond donor, capable of forming strong, charge-assisted hydrogen bonds with anions or neutral Lewis bases.
Basicity: Amidines are strong organic bases, a property that is central to their role in both chemical reactions and biological systems. This basicity allows for the formation of stable salts with a variety of acids.
Resonance Stabilization: The positive charge in the amidinium ion is delocalized over the two nitrogen atoms and the central carbon atom, leading to a resonance-stabilized structure. This delocalization contributes to the stability of the cation and influences its geometry and interaction patterns.
The ability of amidines to form robust and directional interactions makes them invaluable in the design of enzyme inhibitors, molecular receptors, and self-assembling systems. nih.gov They are frequently employed to mimic the interactions of biological molecules, such as the binding of arginine residues in proteins.
Historical Context and Emergence of 1,4-Diamidino-2,3,5,6-tetrafluorobenzene as a Research Target
The development of this compound as a research target is rooted in the broader history of fluorine chemistry and the strategic evolution of supramolecular chemistry. The initial synthesis of its precursor, tetrafluoroterephthalonitrile, provided a key building block. nist.gov The subsequent conversion of the nitrile groups to amidines furnished a molecule that uniquely combines the features of a perfluorinated aromatic core with the strong binding capabilities of amidinium groups.
The emergence of this compound as a focus of research can be attributed to the growing interest in creating molecules with precisely defined geometries and interaction capabilities for crystal engineering and the study of non-covalent interactions. Researchers recognized that the tetrafluorobenzene core would provide a rigid and electron-deficient scaffold, while the diamidino groups would offer powerful and directional hydrogen-bonding sites. This combination was anticipated to lead to the formation of predictable and robust supramolecular assemblies.
Scope and Research Trajectories for this compound
The research involving this compound has primarily focused on its application as a "tecton," or building block, in supramolecular chemistry and crystal engineering. Key research trajectories include:
Co-crystal Formation: A significant area of investigation has been the use of this compound to form co-crystals with a variety of molecules, particularly those containing carboxylate or sulfonate groups. The strong hydrogen bonds between the amidinium and the anionic groups drive the self-assembly process, leading to highly ordered crystalline materials.
Anion-π Interactions: The tetrafluorinated aromatic ring provides an ideal platform for studying anion-π interactions. Researchers have explored how anions can simultaneously interact with the amidinium groups via hydrogen bonding and the electron-deficient face of the aromatic ring.
Supramolecular Assemblies: The bifunctional nature of this compound allows it to act as a linker in the formation of one-, two-, and three-dimensional supramolecular networks. nih.gov The geometry of the resulting structures can be controlled by the choice of the co-crystallizing agent.
Polymorphism Studies: The ability of this compound to form different crystalline structures (polymorphs) depending on the crystallization conditions is another area of active research. Understanding the factors that control polymorphism is crucial for the development of materials with consistent and predictable properties.
The following table provides a summary of key data for the precursor to this compound:
| Property | Value |
| Compound Name | 2,3,5,6-Tetrafluoroterephthalonitrile |
| Molecular Formula | C₈F₄N₂ |
| Molecular Weight | 200.0926 g/mol |
| CAS Registry Number | 1835-49-0 |
Structure
3D Structure
Properties
CAS No. |
885958-45-2 |
|---|---|
Molecular Formula |
C8H6F4N4 |
Molecular Weight |
234.15 g/mol |
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H6F4N4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H3,13,14)(H3,15,16) |
InChI Key |
KMUBDCOLCJILAB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=N)N)F)F)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diamidino 2,3,5,6 Tetrafluorobenzene and Its Precursors
Strategies for the Synthesis of Tetrafluorobenzene Derivatives
The foundation of the target molecule is the 1,2,4,5-tetrafluorobenzene (B1209435) ring. The synthesis of such polyfluorinated aromatics requires specific and often challenging chemical transformations.
The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of perfluorinated arenes. Various methods have been developed to achieve this, often involving halogen exchange reactions or direct fluorination. For instance, the synthesis of 1,2,4,5-tetrafluorobenzene can be approached from more highly fluorinated or halogenated precursors. nist.gov A common strategy involves the dehalogenation or dehydrohalogenation of suitable starting materials. researchgate.net
Electrophilic fluorination reagents like Selectfluor can be used for the late-stage fluorination of electron-rich arenes. nih.gov While direct fluorination of benzene (B151609) can be aggressive, selective fluorination is achievable under controlled conditions. For example, the reaction of benzene with argentic fluoride (B91410) (AgF2) can yield fluorobenzene (B45895) and subsequently 3,3,6,6-tetrafluoro-1,4-cyclohexadiene. researchgate.net Photoredox-mediated methods have also emerged for the radiofluorination of arenes, showcasing the ongoing development in this field. nih.gov
The regioselective halogenation of arenes and heterocycles can also be achieved using N-halosuccinimides in fluorinated alcohols under mild conditions, providing a versatile route to a variety of halogenated aromatic compounds. acs.org
| Reagent/Method | Substrate Type | Product | Reference |
| Alumina and steam | 2-Chloroheptafluorotoluene | 2,3,4,5-Tetrafluorochlorobenzene | nist.gov |
| Hydrogen and Palladium | 2,3,4,5-Tetrafluorochlorobenzene | 1,2,3,4-Tetrafluorobenzene | nist.gov |
| Argentic Fluoride (AgF2) | Benzene | Fluorobenzene, 3,3,6,6-tetrafluoro-1,4-cyclohexadiene | researchgate.net |
| N-Halosuccinimides | Arenes/Heterocycles | Halogenated Arenes | acs.org |
| Selectfluor | Electron-rich arenes | Fluorinated/Chlorinated Arenes | nih.gov |
Once a polyfluorinated benzene ring is obtained, regioselective functionalization is crucial to introduce other desired groups. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing substituents onto electron-deficient polyfluorinated rings. The fluorine atoms activate the ring towards attack by nucleophiles.
For example, the reaction of pentafluoroaryl ethers with alkoxide nucleophiles demonstrates regioselective substitution, primarily at the para position. nih.gov This selectivity is vital for constructing specifically substituted tetrafluorobenzene derivatives. The synthesis of 1,4-disubstituted tetrafluorobenzenes often starts from 1,2,4,5-tetrafluorobenzene, which can be prepared through various routes, including the reaction of a fluorinated phenyl hydrazine (B178648) with an alkoxide source. google.com Subsequent reactions, such as those involving Grignard reagents or cross-coupling reactions, can then be used to introduce the desired functional groups at the 1 and 4 positions. researchgate.net
Amidination Reactions: Formation of Amidino Groups
The final key transformation in the synthesis of the target molecule is the conversion of nitrile groups into amidino groups.
The Pinner reaction is a well-established and classical method for the synthesis of amidines from nitriles. synarchive.comjk-sci.comwikipedia.orgdrugfuture.com This two-step process first involves the reaction of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt, also known as a Pinner salt. synarchive.comjk-sci.comwikipedia.org This intermediate is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.orgdrugfuture.com It is crucial to maintain anhydrous conditions and control the temperature during the formation of the Pinner salt to prevent its rearrangement. jk-sci.com
Another classical approach involves the reaction of dinitriles with lithium trimethylsilylamide, followed by treatment with HCl-saturated ethanol (B145695). nih.gov
| Reaction Name | Reactants | Intermediate | Product | Key Conditions | Reference |
| Pinner Reaction | Nitrile, Alcohol, HCl | Imidate Salt (Pinner Salt) | Amidine | Anhydrous, Low Temperature | synarchive.comjk-sci.comwikipedia.orgdrugfuture.com |
| Lithium Trimethylsilylamide Method | Dinitrile, LiN(SiMe3)2, EtOH/HCl | - | Diamidine | Anhydrous THF | nih.gov |
While classical methods are effective, modern synthetic chemistry has seen the development of advanced catalytic approaches for amidine synthesis. These methods often offer milder reaction conditions and broader substrate scope. Palladium-catalyzed N-arylation of amidines with aryl halides provides a route to more complex amidine structures. organic-chemistry.org Other catalytic systems, including those based on silver, have been developed for one-pot, multi-component reactions to form amidines. organic-chemistry.org
The development of catalytic methods for amide bond formation, a related transformation, has also seen significant progress, with organocatalysis and transition-metal catalysis offering greener and more efficient alternatives to classical methods. mdpi.comcatalyticamidation.infomdpi.comsigmaaldrich.com These advancements pave the way for more sustainable and versatile amidine syntheses in the future.
Multi-Step Synthesis of 1,4-Diamidino-2,3,5,6-tetrafluorobenzene
The synthesis of this compound is a multi-step process that combines the strategies discussed above. A plausible synthetic route begins with a suitable tetrafluorobenzene precursor, such as 1,4-dibromo-2,3,5,6-tetrafluorobenzene or 1,2,4,5-tetrafluorobenzene itself.
A key intermediate is 1,4-dicyano-2,3,5,6-tetrafluorobenzene. This can be synthesized from 1,4-dibromotetrafluorobenzene (B1210529) through a cyanation reaction. Once the dinitrile is obtained, the final step is the conversion of the two nitrile groups into amidino groups. This is typically achieved using the Pinner reaction. The dinitrile is treated with an alcohol (e.g., ethanol) and hydrogen chloride gas to form the corresponding bis-imidate salt. Subsequent treatment of this intermediate with ammonia then yields the final product, this compound, usually as its dihydrochloride (B599025) salt.
Optimization of Reaction Conditions and Yields
The conversion of a nitrile to an amidine via the Pinner reaction is a two-step process. The first step involves the reaction of the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester hydrochloride, also known as a Pinner salt. nrochemistry.comwikipedia.orgnih.govorganic-chemistry.org This intermediate is then treated with ammonia or an amine to furnish the final amidine. nrochemistry.comwikipedia.org The efficiency and yield of this transformation are highly dependent on the careful optimization of several reaction parameters.
For the synthesis of aromatic diamidines, the general protocol involves dissolving the dinitrile in an anhydrous alcohol, such as ethanol, and saturating the solution with dry hydrogen chloride gas at a reduced temperature, often around 0°C, to control the exothermic reaction and prevent the degradation of the thermally unstable imino ester intermediate. nrochemistry.comwikipedia.org The reaction mixture is then typically stirred for a period to ensure the complete formation of the bis(imino ester) dihydrochloride.
The second step, ammonolysis, is also critical for achieving high yields. The Pinner salt intermediate is reacted with a source of ammonia. While gaseous ammonia can be used, a common and effective method involves the use of ammonium (B1175870) carbonate in a suitable solvent. nrochemistry.com The temperature and reaction time for this step are also crucial variables that require optimization.
While specific yield data for the synthesis of this compound is not widely published in extensive comparative tables, the general principles of the Pinner reaction allow for a systematic approach to optimization. Key parameters to consider for maximizing the yield of the final product are outlined in the table below.
Table 1: Key Parameters for Optimization of this compound Synthesis via the Pinner Reaction
| Parameter | Variable | Rationale for Optimization |
| Pinner Salt Formation | ||
| Acid Catalyst | Anhydrous HCl (gas or solution) | Ensures protonation of the nitrile, activating it for nucleophilic attack by the alcohol. Anhydrous conditions are critical to prevent hydrolysis of the nitrile to a carboxylic acid or the imino ester to an ester. nrochemistry.comwikipedia.org |
| Alcohol | Anhydrous Ethanol or Methanol | Acts as the nucleophile to form the imino ester. The choice of alcohol can influence the reactivity and solubility of the intermediates. |
| Temperature | 0°C to room temperature | Lower temperatures are generally preferred to control the exothermicity of the reaction and to enhance the stability of the Pinner salt. wikipedia.org |
| Reaction Time | Several hours to days | Sufficient time is required for the complete conversion of the dinitrile to the bis(imino ester) dihydrochloride. |
| Ammonolysis | ||
| Ammonia Source | Anhydrous ammonia (gas), Ammonium carbonate | The choice and excess of the ammonia source will drive the reaction towards the formation of the diamidine. |
| Solvent | Ethanol, Methanol | The solvent must be able to dissolve the Pinner salt and be compatible with the ammonia source. |
| Temperature | Room temperature to gentle heating | The temperature needs to be sufficient to promote the reaction without causing degradation of the product. |
| Reaction Time | Several hours | Adequate time is necessary for the complete conversion of the bis(imino ester) to the diamidine. |
Purification and Isolation Techniques
The purification of this compound, which is typically isolated as its dihydrochloride salt due to the basicity of the amidine groups, is a crucial step to obtain a product of high purity. The crude product obtained after the ammonolysis step is often a mixture containing the desired diamidine salt, unreacted intermediates, and inorganic salts.
A common and effective method for the purification of aromatic diamidines is recrystallization. The choice of solvent is critical and depends on the solubility characteristics of the diamidine salt and the impurities. A solvent system is sought in which the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble or insoluble at all temperatures.
For aromatic diamidine salts, a mixture of a polar solvent, such as ethanol or methanol, and a less polar co-solvent is often employed to achieve the desired solubility profile for effective crystallization. The crude product is dissolved in a minimal amount of the hot polar solvent, and the less polar co-solvent is added until turbidity is observed. Upon cooling, the purified diamidine salt crystallizes out of the solution.
The isolation of the purified crystals is typically achieved by filtration, followed by washing with a cold solvent or a mixture of solvents to remove any residual soluble impurities. The purified product is then dried under vacuum to remove any remaining solvent.
Table 2: General Purification and Isolation Protocol for Aromatic Diamidine Salts
| Step | Technique | Purpose | Details |
| 1. Initial Work-up | Filtration | To remove insoluble inorganic salts. | The reaction mixture is filtered, and the filtrate containing the product is collected. |
| 2. Concentration | Rotary Evaporation | To remove the bulk of the solvent from the filtrate. | The filtrate is concentrated under reduced pressure to obtain the crude solid product. |
| 3. Recrystallization | Crystallization | To purify the crude product based on solubility differences. | The crude solid is dissolved in a minimal amount of a hot polar solvent (e.g., ethanol). A less polar co-solvent may be added to induce crystallization upon cooling. |
| 4. Isolation | Vacuum Filtration | To separate the purified crystals from the mother liquor. | The crystallized product is collected on a Büchner funnel. |
| 5. Washing | Solvent Wash | To remove any remaining soluble impurities from the surface of the crystals. | The crystals are washed with a small amount of cold solvent. |
| 6. Drying | Vacuum Drying | To remove residual solvent from the purified product. | The purified product is dried in a vacuum oven. |
Advanced Structural Characterization and Spectroscopic Analysis for Elucidating Molecular Architecture
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the premier technique for determining the precise atomic arrangement of a compound in its solid, crystalline form. While the specific crystal structure of 1,4-Diamidino-2,3,5,6-tetrafluorobenzene is not publicly documented, its solid-state architecture can be inferred by examining structurally related tetrafluorobenzene derivatives. Analogues such as 2,3,5,6-Tetrafluoro-1,4-di-4-pyridylbenzene and the dimethyl sulfoxide (B87167) (DMSO) solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene provide valuable models for predicting its crystalline behavior. researchgate.netnih.gov
For instance, the crystal structure of 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene reveals a centrosymmetric molecule where the dihedral angle between the central benzene (B151609) ring and the outer pyridine (B92270) rings is 50.47 (5)°. researchgate.net This significant twist is a common feature in such substituted aromatic systems.
Table 1: Crystallographic Data for a Structural Analogue
| Parameter | 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene researchgate.net |
| Chemical Formula | C₁₆H₈F₄N₂ |
| Molecular Weight | 304.24 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 17.126 (10) |
| b (Å) | 5.485 (3) |
| c (Å) | 12.376 (8) |
| V (ų) | 1233.3 (15) |
| Z | 4 |
| Temperature (K) | 294 |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. The dimethyl sulfoxide solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene (TFDIB·DMSO) is a pertinent example, known to exist in at least two polymorphic forms. nih.gov One of these forms undergoes a temperature-dependent phase transformation around 220 K, which involves a significant re-orientation of the DMSO solvent molecules and a change in the crystal's space group symmetry from Pnma to P2₁2₁2₁. nih.gov This phenomenon highlights how subtle changes in conditions can lead to different packing arrangements, a behavior that could potentially be observed for this compound, especially in solvated crystals.
Non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating how molecules assemble in the solid state. mdpi.com For this compound, several key interactions are anticipated to define its crystal lattice:
Hydrogen Bonding: The amidino groups (-C(=NH)NH₂) are potent hydrogen bond donors (N-H) and acceptors (the imine nitrogen). This would likely lead to the formation of robust intermolecular hydrogen-bonding networks, such as R₂²(8) synthons, which are common in supramolecular chemistry.
Halogen Bonding: While fluorine is a weak halogen bond donor, interactions involving the fluorine atoms and electron-rich atoms (like the nitrogen of an amidino group) cannot be entirely discounted.
π-π Stacking: The electron-deficient tetrafluorinated aromatic ring is expected to participate in π-π stacking interactions with adjacent rings.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the structure, dynamics, and purity of molecules in solution.
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural confirmation of this compound.
¹H NMR: The proton spectrum is expected to show distinct signals for the amine (-NH₂) and imine (=NH) protons of the two equivalent amidino groups. These signals may be broad due to quadrupole effects from the ¹⁴N nuclei and chemical exchange. Their chemical shifts would be sensitive to the solvent and concentration.
¹³C NMR: The carbon spectrum would be characterized by three signals: one for the amidino carbon and two for the aromatic carbons. The aromatic signals would correspond to the fluorine-bearing carbons (C-F) and the amidino-substituted carbons (C-N). The C-F carbons would exhibit large one-bond ¹³C-¹⁹F coupling constants.
¹⁹F NMR: Due to the molecule's C₂h symmetry, all four fluorine atoms are chemically equivalent, which should result in a single sharp singlet in the ¹⁹F NMR spectrum. This provides a clear and simple method for assessing purity with respect to other fluorinated species. For comparison, the ¹⁹F NMR spectrum of the related compound N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide shows signals at -91.1 ppm and -154.9 ppm for its fluorine atoms. nih.gov
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.0 - 9.0 | Broad Singlets | Two distinct signals expected for -NH₂ and =NH protons. Position is solvent-dependent. |
| ¹³C | ~150 - 160 | Singlet | Amidino Carbon (C=N). |
| ~135 - 145 | Multiplet | Aromatic C-F (Large ¹JCF coupling). | |
| ~115 - 125 | Singlet/Triplet | Aromatic C-N (Smaller nJCF coupling). | |
| ¹⁹F | ~ -130 to -150 | Singlet | All four fluorine atoms are chemically equivalent. |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape according to the Stokes-Einstein equation. u-tokyo.ac.jp This method effectively functions as a form of "NMR chromatography," allowing for the analysis of complex mixtures without physical separation. nih.govnih.gov
For a pure sample of this compound, a DOSY experiment would show all signals (¹H, ¹³C, and ¹⁹F) aligned at the same diffusion coefficient, confirming that they belong to a single molecular entity. This technique is particularly valuable for studying molecular association, such as dimerization or aggregation in solution. If the compound were to form aggregates, this would result in a smaller measured diffusion coefficient compared to the monomeric species. Given the presence of fluorine, ¹⁹F DOSY is an especially useful variant, as it can simplify complex spectra and provide clear diffusion data for fluorine-containing components in a mixture. manchester.ac.uk
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis. nih.gov
For this compound (C₈H₆F₄N₄), the exact monoisotopic mass can be calculated with high precision. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be used to measure this mass experimentally, confirming the elemental composition.
The fragmentation pattern observed in an MS/MS experiment provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the amidino functional groups.
Predicted Fragmentation:
Initial protonation would likely occur at one of the nitrogen atoms, forming the [M+H]⁺ ion.
A common fragmentation pathway for amidines is the neutral loss of ammonia (B1221849) (NH₃, 17.03 Da).
Another possibility is the cleavage of the C-N bond connecting the amidino group to the benzene ring, leading to the loss of a C(NH)(NH₂) fragment.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Species | Formula | Calculated m/z | Notes |
| [M] | C₈H₆F₄N₄ | 246.0528 | Molecular Ion |
| [M+H]⁺ | C₈H₇F₄N₄⁺ | 247.0607 | Protonated Molecule |
| [M+H - NH₃]⁺ | C₈H₄F₄N₃⁺ | 230.0340 | Loss of ammonia |
| [M+H - CH₃N₂]⁺ | C₇H₄F₄N₂⁺ | 204.0309 | Loss of methanimidamide |
Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no publicly available information regarding its advanced structural characterization and spectroscopic analysis. Searches for this specific compound, as well as its potential synonyms and precursors, did not yield any experimental data for High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), or Vibrational Spectroscopy (IR, Raman).
The precursor, 2,3,5,6-tetrafluoroterephthalonitrile, is a known compound used in the synthesis of other molecules, but the conversion to and subsequent detailed characterization of this compound is not documented in the available scientific literature. While spectroscopic data exists for related compounds such as other fluorinated benzene derivatives and various diamidines, the strict requirement to focus solely on this compound prevents the inclusion of this information as it would not be scientifically accurate for the target molecule.
Therefore, the generation of a detailed article with the specified sections and subsections on the structural and spectroscopic analysis of this compound is not possible at this time due to the absence of the necessary research findings and data in the public domain.
Molecular Recognition and Non Covalent Interaction Mechanisms of 1,4 Diamidino 2,3,5,6 Tetrafluorobenzene
Halogen Bonding Interactions Involving Fluorine Atoms
The highly electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring is expected to significantly influence the electrostatic potential of the molecule, predisposing it to participate in certain types of halogen bonding.
Halogen bonding is a directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic site on an adjacent molecule. acs.org The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). oup.com For many years, fluorine was not considered a viable halogen bond donor due to its high electronegativity and the general absence of a positive σ-hole. acs.org
However, recent studies on perfluorinated aromatic compounds have challenged this notion. While a distinct positive σ-hole is typically absent on fluorine, attractive interactions can still arise from a combination of dispersion forces and the anisotropic distribution of negative electrostatic potential around the fluorine atoms. acs.org These interactions, though weaker than traditional halogen bonds, can exhibit directionality and play a role in the formation of ordered supramolecular structures. acs.org In the case of 1,4-Diamidino-2,3,5,6-tetrafluorobenzene, the electron-withdrawing fluorine atoms create a π-deficient (electron-poor) aromatic ring, which can lead to what is known as a π-hole. csic.esresearchgate.net This region of positive electrostatic potential above and below the plane of the ring can interact favorably with electron-rich species.
Theoretical calculations on related perfluorinated haloarenes demonstrate that these molecules can function as combined σ- and π-hole donors. researchgate.net The directionality of these interactions is a key feature, with halogen bonds typically forming along the vector of the C-X bond (where X is the halogen). rsc.org For C-F···acceptor interactions, the geometry is influenced by a balance between electrostatic repulsion and attractive dispersion forces. acs.org
Table 1: Predicted Halogen Bonding Parameters for this compound with a Generic Lewis Base (Acceptor)
| Interaction Type | Predicted Donor Atom | Predicted Acceptor Atom | Predicted Interaction Distance (Å) | Predicted Angle (C-F···Acceptor) |
| C-F···N | Fluorine | Nitrogen | 2.8 - 3.2 | ~160° - 180° |
| C-F···O | Fluorine | Oxygen | 2.7 - 3.1 | ~160° - 180° |
| π-hole···Anion | Perfluorinated Ring | Anion (e.g., Cl⁻, Br⁻) | 3.0 - 3.5 | N/A (interaction with the ring face) |
Note: The data in this table are hypothetical and extrapolated from studies on similar perfluorinated aromatic systems for illustrative purposes.
The directional nature of halogen bonding is a powerful tool in crystal engineering for the construction of well-defined supramolecular architectures. oup.comnih.gov In perfluorinated systems, even weak C-F···X interactions can collectively contribute to the stability of the crystal lattice. For this compound, the interplay between C-F···acceptor interactions and π-hole interactions could direct the self-assembly of the molecules into specific motifs, such as sheets or columnar structures. acs.org
The self-assembly of fluorinated compounds is an area of active research, with studies showing that perfluorination can significantly impact the resulting supramolecular structures. acs.orgnih.gov The introduction of fluorine atoms can enhance interactions with certain Lewis bases and lead to predictable packing arrangements. oup.com In the context of this compound, the tetrafluorinated core is expected to favor co-crystallization with molecules that can act as halogen bond acceptors, such as pyridines or compounds with carbonyl or sulfoxide (B87167) groups. oup.com The resulting supramolecular assemblies could exhibit interesting material properties, such as liquid crystallinity or stimuli-responsive behavior.
Hydrogen Bonding Networks Facilitated by Amidino Groups
The two amidino groups (-C(NH)NH₂) are the primary sites for strong, directional hydrogen bonding in this compound. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust intermolecular networks.
Amidines are highly basic functional groups and are typically protonated under physiological or acidic conditions to form amidinium ions. nih.gov The resulting cation possesses multiple N-H protons that are excellent hydrogen bond donors. The positive charge of the amidinium ion also enhances the acidity of these protons, making them capable of forming strong hydrogen bonds with a wide range of acceptors, including anions (like chloride or carboxylates) and neutral molecules with lone pairs (like water, ethers, or carbonyls). rsc.org
The amidine group in its neutral form can also act as a hydrogen bond acceptor at the imine nitrogen. However, its role as a hydrogen bond donor is more pronounced, especially in the protonated state. The basicity of amidines can be influenced by their local environment; for instance, an amidine within a more buried, less solvent-exposed region of a larger molecule may exhibit a lower pKa than one that is fully solvated. nih.gov
Table 2: Hydrogen Bonding Capabilities of the Amidino Group
| Form of Amidino Group | Role | Donor/Acceptor Site | Potential H-Bonding Partners |
| Neutral Amidine | Donor | -NH₂ | Anions, Carbonyls, Water |
| Acceptor | =NH | Water, Alcohols, N-H groups | |
| Protonated Amidinium | Donor | -NH₂⁺, =NH₂⁺ | Anions (Cl⁻, Br⁻, SO₄²⁻, RCOO⁻), Carbonyls, Phosphates |
The ability of the diamidino compound to form multiple hydrogen bonds is a key driver for its intermolecular association. In the solid state, bis-amidinium compounds are known to form extensive hydrogen-bonding networks with counter-anions, often leading to the formation of highly ordered crystalline materials. researchgate.net For example, biphenyl (B1667301) bis-amidinium compounds have been shown to selectively precipitate sulfate (B86663) from water through the formation of strong, specific hydrogen bonds. researchgate.net
In the case of this compound, it is expected that the amidinium groups would readily form salt bridges with suitable anions. rsc.org These strong, charge-assisted hydrogen bonds would likely dominate the intermolecular interactions, leading to the formation of one-, two-, or three-dimensional networks. The specific architecture would depend on the nature of the counter-ion and the steric constraints imposed by the tetrafluorobenzene core. The combination of strong hydrogen bonding from the amidino groups and weaker halogen bonding from the fluorinated ring could lead to complex and hierarchical supramolecular structures. acs.org
Host-Guest Chemistry and Complexation Behavior
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org Given its structural features, this compound has the potential to act as both a guest, by being encapsulated within a larger host, and as a component of a host system.
When acting as a guest, the perfluorinated aromatic ring would likely be the primary site of interaction if the host cavity is hydrophobic or capable of engaging in anion-π or π-hole interactions. csic.es The encapsulation of fluorinated aromatic compounds within host molecules like cyclodextrins or coordination cages has been documented. acs.orgrsc.org The electron-deficient nature of the tetrafluorobenzene ring could make it a suitable guest for electron-rich host cavities.
Conversely, the diamidino groups, particularly in their protonated state, could serve as strong binding sites for anionic guests. A supramolecular assembly of this compound molecules could create a cavity or binding pocket lined with amidinium groups, capable of selectively binding anions like phosphates or carboxylates. The principles of host-guest chemistry suggest that the selectivity of such a system would be governed by factors such as the size and shape complementarity between the host's binding site and the guest, as well as the strength of the non-covalent interactions. rsc.org The rigid nature of the tetrafluorobenzene core would provide a pre-organized scaffold for the appended amidino binding groups.
Table 3: Potential Host-Guest Interactions for this compound
| Role of Compound | Potential Guest/Host | Primary Driving Interaction |
| As a Guest | Cyclodextrins, Cucurbiturils, Coordination Cages | Hydrophobic effect, π-hole interactions |
| As a Host Component | Anions (e.g., SO₄²⁻, H₂PO₄⁻, RCOO⁻) | Hydrogen bonding, Ion-pairing |
| As a Host Component | Neutral molecules with Lewis basic sites | Hydrogen bonding |
π-Stacking and Aromatic InteractionsWhile the fluorinated benzene core is expected to participate in π-stacking, no specific data exists for this diamidino-substituted compound.
Combined Influence with Other Non-Covalent ForcesThere are no studies available that analyze the interplay of π-stacking with other potential non-covalent forces, such as hydrogen bonding from the amidino groups, for this molecule.
Due to the absence of specific data for this compound, it is not possible to generate the requested scientific article with the required depth and accuracy.
Applications in Supramolecular Chemistry and Advanced Materials Science
Design and Construction of Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, well-defined structures. The design of these architectures often employs rigid linkers and directional interaction sites to control the final assembly.
The principles of self-assembly allow for the construction of discrete, three-dimensional structures like cages and capsules from molecular components. These assemblies are often formed by combining metal ions with organic ligands. For instance, coordination-driven self-assembly using cis-blocked Pd(II) acceptors with various multitopic donors can yield complex tetrahedral nano-cages. nih.govchemrxiv.org Research has demonstrated the formation of Pd₁₂ tetrahedral cages using di-tetrazole and tri-tetrazole ligands, which occupy the edges and faces of the tetrahedron, respectively. nih.gov
While specific research detailing the use of 1,4-Diamidino-2,3,5,6-tetrafluorobenzene as a ligand in such cage constructions is not extensively documented, its structural characteristics are highly suitable for such applications. Its linear, rigid geometry and the ability of the amidino groups to coordinate with metal centers or act as hydrogen-bond donors make it a promising candidate for forming predictable, self-assembled architectures. Researchers have successfully synthesized cationic cages for anion recognition using dynamic organic reactions, highlighting the utility of charged functional groups in forming stable, isolable supramolecular structures. nih.gov
Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. The tetrafluorinated benzene (B151609) core is a well-established component in crystal engineering due to its influence on crystal packing. Studies on related molecules, such as 2,3,5,6-tetrafluoro-1,4-diiodobenzene and 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene, provide insight into the interactions governed by the C₆F₄ core. nih.govresearchgate.net These interactions include π–π stacking between electron-deficient fluorinated rings and other aromatic systems, as well as halogen bonding. nih.govnih.gov
The presence of the diamidino groups in this compound would introduce strong, directional hydrogen bonds, further guiding the crystal packing. This combination of interactions allows for the design of "smart" materials that can respond to external stimuli. For example, the dimethyl sulfoxide (B87167) solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene exhibits polymorphism and undergoes a temperature-driven phase transformation, demonstrating how subtle changes can alter the entire crystal structure. nih.gov The ability to form robust networks through multiple, specific interactions makes this compound a valuable target for creating crystalline materials with tunable physical or chemical properties.
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|---|
| 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene | C₁₆H₈F₄N₂ | Monoclinic | C2/c | π–π stacking, F···F contacts | researchgate.net |
| TFDIB·DMSO (Form I) | C₆F₄I₂·C₂H₆SO | Orthorhombic | Pnma | I···O halogen bonds | nih.gov |
| TFDIB·DMSO (Form II) | C₆F₄I₂·C₂H₆SO | - | - | I···O halogen bonds | nih.gov |
Functional Materials Development
The unique electronic and binding properties of this compound pave the way for its use in various functional materials.
The diamidino functional group is well-known for its ability to bind to negatively charged species and specific biological structures through hydrogen bonding and electrostatic interactions. A prominent example is 4′,6-diamidino-2-phenylindole (DAPI), a molecule that binds strongly to the minor groove of DNA, particularly at adenine-thymine rich regions. thermofisher.comsigmaaldrich.com This specific binding is the basis for its widespread use as a DNA stain.
The two amidino groups on this compound provide the necessary functionality for molecular recognition. These groups can act as hydrogen bond donors to bind anions or specific motifs on proteins and other biomolecules. The perfluorinated ring can further enhance binding selectivity and modulate the electronic properties of the molecule upon guest binding, which is a key principle in designing chemosensors.
Many molecular probes and imaging agents are based on fluorescence. DAPI is a classic example of a fluorescent probe whose emission intensity increases dramatically upon binding to its target, dsDNA. thermofisher.comnih.gov This fluorescence enhancement makes it an excellent tool for visualizing cell nuclei in microscopy and flow cytometry. thermofisher.com DAPI has also been shown to bind to other molecules like tubulin and can even be used to detect tau deposits in certain neurodegenerative diseases, showcasing the versatility of the diamidino group in probe design. nih.govnih.gov
This compound can be considered a structural analog of DAPI, containing the key diamidino binding groups. The tetrafluorinated phenyl core would significantly influence its photophysical properties, such as its excitation and emission wavelengths (Stokes shift) and quantum yield. tocris.com This modification could lead to the development of new fluorescent probes with potentially different spectral properties or targeting capabilities, making it a person of interest for creating novel imaging agents for biological systems. bio-techne.com
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Target | Key Feature | Reference |
|---|---|---|---|---|---|
| DAPI (bound to dsDNA) | ~350 | ~470 | AT regions of dsDNA | ~20-fold fluorescence enhancement upon binding | thermofisher.com |
In polymer science, fluorinated monomers are often used to impart desirable properties such as thermal stability, chemical resistance, and specific optical properties to the resulting polymers. The diamino analog of the title compound, 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, is a known component in the preparation of high-performance transparent polyimide films. chemicalbook.com This demonstrates the utility of the 2,3,5,6-tetrafluorophenylene unit as a valuable building block in advanced polymers.
Given that diamines are precursors to diamidines, this compound could be incorporated into or interact with macromolecular systems. Research has shown that DAPI can interact with and induce the bundling of FtsZ protein polymers, inhibiting their enzymatic activity. nih.gov This indicates that diamidino compounds can influence the structure and function of macromolecular assemblies. Therefore, this compound could potentially be used as a monomer for novel polymers or as a cross-linking or modifying agent to alter the properties of existing macromolecular systems.
Controlled Release and Encapsulation Systems
The unique electronic and structural characteristics of this compound make it a molecule of significant interest for the development of advanced controlled release and encapsulation systems. Although direct, extensive research on this specific application is still emerging, its potential can be inferred from its inherent chemical properties and the principles of supramolecular chemistry. The primary mechanism underpinning its utility in this area is its capacity to engage in specific and tunable non-covalent interactions, particularly with anionic species.
The core of its function in encapsulation lies in the strong binding affinity of the dicationic amidinium groups for a variety of anionic guest molecules. The tetrafluorinated benzene ring plays a crucial role in enhancing this interaction. The electron-withdrawing nature of the fluorine atoms significantly increases the Brønsted acidity of the amidinium protons, thereby strengthening the hydrogen bonds formed with anionic guests. nih.gov This enhanced binding allows for the stable encapsulation of anionic molecules within a supramolecular assembly involving this compound.
Controlled release of an encapsulated anionic guest can be triggered by external stimuli that modulate the strength of the host-guest interaction. A primary trigger is a change in pH. An increase in the pH of the surrounding medium can lead to the deprotonation of the amidinium groups. This neutralization of the positive charge would significantly weaken the electrostatic and hydrogen-bonding interactions responsible for holding the anionic guest, leading to its release from the supramolecular cage. This pH-dependent release mechanism is a key feature of smart drug delivery systems, allowing for targeted release in specific physiological environments where the pH is altered, such as in tumor microenvironments or specific cellular compartments.
Another potential release mechanism involves competitive displacement. The introduction of other anions with a higher binding affinity for the this compound host could displace the encapsulated guest molecule. This offers another layer of control over the release kinetics.
The design of encapsulation systems based on this compound could involve its integration into larger supramolecular structures, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or self-assembled nanocapsules. In such architectures, the this compound unit would act as a specific binding site for anionic cargo.
While detailed experimental data on the encapsulation and release of specific molecules using this compound are not yet widely available in the literature, its fundamental properties strongly suggest its promise in this field. Future research is anticipated to explore the encapsulation efficiencies, loading capacities, and release kinetics for various anionic drugs and probes, further solidifying its role in the development of next-generation controlled release and encapsulation technologies.
Chemical Biology and Bio Inspired Applications Mechanistic Focus
Molecular Interactions with Nucleic Acids
No data available.
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Protein-Ligand Binding and Molecular Recognition
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The requested article on "1,4-Diamidino-2,3,5,6-tetrafluorobenzene" cannot be generated. A thorough search for scientific literature and data regarding this specific chemical compound has yielded no information about its use as a chemical tool for biological pathway interrogation.
The search results did provide information on other related diamidine compounds, such as DAPI (4',6-diamidino-2-phenylindole) and pentamidine, which are used in chemical biology as DNA stains and for other applications. However, per the user's strict instructions to focus solely on "this compound" and not introduce information on other compounds, it is not possible to create an article that is both scientifically accurate and adheres to the provided outline.
Detailed research findings and data tables, which are required components of the requested article, are not available for "this compound" in the public domain of scientific research. Therefore, the generation of a professional and authoritative article on this specific topic is not feasible at this time.
Computational and Theoretical Investigations of 1,4 Diamidino 2,3,5,6 Tetrafluorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and various electronic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it a powerful tool for studying the geometric and electronic properties of molecules like 1,4-Diamidino-2,3,5,6-tetrafluorobenzene. nih.gov
DFT calculations begin with geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. This process yields key geometric parameters. For this compound, this would involve determining the precise bond lengths (e.g., C-C, C-F, C-N, N-H), bond angles, and dihedral angles that define the spatial relationship between the fluorinated benzene (B151609) ring and the two amidino groups.
Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small gap suggests higher reactivity. researchgate.net
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (electron-rich regions) around the fluorine and nitrogen atoms, and positive potential (electron-poor regions) around the hydrogen atoms of the amidino groups. This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are representative values of what a DFT study would report and are not from a specific publication on this exact molecule.)
| Property | Predicted Value/Descriptor | Significance |
| Optimized Geometry | Planar benzene ring; specific bond lengths (e.g., C-F ~1.35 Å, C-C ~1.40 Å) and angles. | Provides the most stable three-dimensional structure of the molecule. |
| HOMO Energy | e.g., -7.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability. |
| LUMO Energy | e.g., -1.2 eV | Indicates the energy of the lowest available orbital for an incoming electron; relates to electron affinity. |
| HOMO-LUMO Gap | e.g., 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Dipole Moment | ~0 D (due to symmetry) | Measures the overall polarity of the molecule. A value of zero indicates a non-polar molecule. |
| Electrostatic Potential | Negative potential on F and N atoms; positive potential on amidino H atoms. | Highlights electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for simplification. researchgate.net While computationally more demanding than DFT, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate interaction energies between molecules. researchgate.net
For this compound, ab initio calculations would be invaluable for quantifying the strength of its interactions with other molecules, such as a solvent molecule or a specific amino acid residue in a protein's active site. For example, a study could calculate the binding energy of the molecule forming a dimer with itself or with a biologically relevant partner. These calculations are crucial for understanding the forces that drive molecular recognition and complex formation. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com MD simulations apply classical mechanics (Newton's laws of motion) to a system of atoms, allowing researchers to observe how a molecule like this compound behaves in a dynamic environment, such as in an aqueous solution. mdpi.com
An MD simulation would reveal the conformational flexibility of the amidino groups, showing how they rotate and vibrate relative to the rigid tetrafluorobenzene ring. This is critical because a molecule's active conformation when binding to a receptor may not be its lowest energy state in isolation.
Furthermore, MD simulations are essential for understanding the influence of the solvent. researchgate.netnih.gov By explicitly including water molecules in the simulation box, one can observe the formation and breaking of hydrogen bonds between the amidino groups and water, and how the solvent shell organizes around the molecule. This provides a more realistic picture of the molecule's behavior in a biological context and can be used to calculate properties like the free energy of solvation. mdpi.com
Molecular Docking and Scoring for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or nucleic acid. nih.gov For this compound, which has structural motifs common in enzyme inhibitors (e.g., amidine groups are known to interact with serine proteases like trypsin), molecular docking could be used to screen for potential biological targets.
The process involves placing the ligand in the binding site of a receptor in many different orientations and conformations. nih.gov Each of these "poses" is then evaluated by a scoring function, which estimates the binding affinity (often as a free energy value in kcal/mol). A lower score typically indicates a more favorable binding interaction. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as:
Hydrogen bonds between the amidino groups and polar residues (e.g., Asp, Glu, Ser).
Halogen bonds between the fluorine atoms and electron-donating atoms in the receptor.
Pi-pi stacking or pi-cation interactions involving the fluorinated aromatic ring.
Docking studies are a cornerstone of computer-aided drug discovery, providing a rapid and cost-effective way to prioritize compounds for further experimental testing. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Serine Protease (Note: This table is a fictional representation of docking results.)
| Parameter | Result |
| Target Protein | Trypsin (PDB ID: e.g., 4I8H) |
| Docking Software | AutoDock Vina |
| Binding Energy Score | -8.5 kcal/mol |
| Predicted Interactions | - Hydrogen bond from amidine NH to Asp189 in the S1 pocket.- Hydrogen bond from amidine NH to Ser190.- Halogen bond from ring fluorine to backbone carbonyl oxygen of Gly219. |
| Predicted Pose | The amidino group is buried deep within the specificity pocket (S1), with the tetrafluorobenzene ring positioned at the entrance of the active site. |
Theoretical Analysis of Non-Covalent Interactions (e.g., AIM Theory)
To gain a deeper, more quantitative understanding of the chemical bonds and non-covalent interactions predicted by DFT or observed in docking, advanced analytical methods can be applied. The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM theory, is a prominent example. mdpi.com
QTAIM analyzes the topology of the electron density (ρ) of a molecule. It can identify "bond critical points" (BCPs) between atoms. The properties of the electron density at these points, such as its magnitude and its Laplacian (∇²ρ), reveal the nature of the interaction. mdpi.com For the non-covalent interactions of this compound, QTAIM could be used to:
Confirm and characterize hydrogen bonds: By locating a BCP between an amidino hydrogen and an acceptor atom.
Identify and quantify halogen bonds: By finding a BCP between a fluorine atom and a nucleophilic region.
Another related method is the Non-Covalent Interaction (NCI) index, which provides a visually intuitive way to map weak interactions in 3D space. mdpi.comresearchgate.net NCI plots generate colored surfaces between interacting fragments, where the color indicates the type and strength of the interaction (e.g., blue for strong, attractive hydrogen bonds; green for weak van der Waals forces; and red for repulsive steric clashes). mdpi.comjmcs.org.mx
Structure Activity and Structure Property Relationships Sar/spr of 1,4 Diamidino 2,3,5,6 Tetrafluorobenzene Analogues
Influence of Fluorination Pattern on Molecular Properties and Interactions
The substitution of hydrogen with fluorine on the central benzene (B151609) ring dramatically alters the molecule's physicochemical characteristics. The tetrafluorination pattern seen in 1,4-Diamidino-2,3,5,6-tetrafluorobenzene is a key determinant of its properties.
Fluorine is the most electronegative element, and its presence on the aromatic ring has profound electronic effects. The four fluorine atoms in this compound act as strong electron-withdrawing groups, which significantly lowers the electron density of the benzene ring. This perfluorination strategy makes the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for further derivatization. nih.govnih.gov This contrasts with non-fluorinated rings, which are generally unreactive towards nucleophiles.
The degree and pattern of fluorination have been shown to create complex thermodynamic and kinetic effects on ligand-protein binding. nih.gov Studies on other fluoroaromatic compounds have demonstrated that while fluorination can enhance binding affinity, a higher degree of fluorination does not axiomatically lead to better binding profiles. nih.gov The specific substitution pattern can influence the adoption of alternative binding modes within a target site. nih.govresearchgate.net For instance, the tetrafluoro substitution pattern creates a distinct electrostatic potential on the face of the aromatic ring, which can lead to unique, non-covalent interactions with biological targets that differ from those of partially fluorinated or non-fluorinated analogues.
Impact of Amidine Substitution on Binding Affinity and Selectivity
The two amidine (-C(NH)NH₂) groups are critical functional moieties that dominate the compound's interaction with biological macromolecules, particularly nucleic acids. Aromatic diamidines are well-established DNA minor groove binding agents, showing a preference for adenine-thymine (A-T) rich sequences. researchgate.netkcl.ac.uk
The key features of the amidine group that drive this interaction are its positive charge at physiological pH and its capacity to act as a hydrogen bond donor. The terminal -NH₂ groups can form specific hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) located on the floor of the DNA minor groove. The presence of two amidine groups, as in this compound, allows for a more extensive and higher-affinity interaction compared to monoamidine analogues. nih.govresearchgate.net The rigid, planar tetrafluorophenyl linker ensures an optimal distance and orientation between the two amidine groups to span several base pairs within the minor groove.
Modification of the amidine groups, particularly through N-substitution, is a common strategy to alter binding affinity and selectivity. nih.gov Introducing substituents on the nitrogen atoms can modulate the group's pKa, steric profile, and hydrogen-bonding capacity, thereby fine-tuning its interaction with the target. nih.govresearchgate.net For example, replacing the -NH₂ with N-alkyl or N-aryl groups can change the molecule's target specificity or introduce new interactions. nih.govuoregon.edu The electron-withdrawing nature of the tetrafluorophenyl core in this compound lowers the basicity (pKa) of the amidine groups compared to their non-fluorinated counterparts, which in turn influences the strength and nature of their electrostatic interactions with negatively charged targets like the phosphate (B84403) backbone of DNA.
Derivatization and Functionalization Strategies
The structure of this compound offers two primary sites for derivatization: the amidine groups and the fluorinated aromatic ring. These sites allow for a wide range of functionalization strategies to introduce new properties.
Aromatic diamidines often possess intrinsic fluorescence, and their derivatives are frequently developed as fluorescent probes for biological imaging. nih.govasm.orgnih.gov Simple modifications to the core structure can be used to tune the emission wavelength; for example, creating derivatives that fluoresce in the green part of the spectrum for use with common light-emitting diode (LED) microscopes. asm.orgnih.gov
For bioconjugation, the amidine's primary amine can be targeted by amine-reactive reagents, such as fluorescein (B123965) isothiocyanate (FITC) or N-hydroxysuccinimide (NHS) esters, to attach fluorescent dyes or other labels. thermofisher.com Alternatively, the perfluorinated ring serves as an excellent handle for bioconjugation. acs.org The high reactivity of the ring towards nucleophilic aromatic substitution (SNAr) allows for the displacement of one or more fluorine atoms by nucleophiles like thiols (from cysteine residues in proteins) or amines (from lysine (B10760008) residues or synthetic linkers). nih.gov This strategy can be used to covalently attach the molecule to proteins, peptides, or other biomolecules. acs.org
The reactivity and properties of the core molecule can be modulated through modifications at its periphery. As mentioned, the most direct strategy is the SNAr reaction on the tetrafluorophenyl ring. nih.gov By reacting the parent compound with different nucleophiles, one or two of the fluorine atoms can be replaced with other functional groups. This not only alters the electronic properties of the ring but can also introduce new functionalities, such as alkoxy, thioether, or secondary amine groups, thereby modulating the molecule's solubility, lipophilicity, and potential for secondary interactions.
The second major site for modification is the amidine function itself. Synthesis of N-substituted analogues, by reacting the precursor dinitrile (1,4-dicyano-2,3,5,6-tetrafluorobenzene) with substituted amines, can profoundly alter the molecule's biological activity. uoregon.eduresearchgate.net This N-substitution can be used to block metabolic degradation, improve cell penetration, or redirect the molecule's binding preference away from DNA towards other targets like proteins or RNA.
Interactive Table: Derivatization Strategies for this compound Analogues Users can sort and filter the data by clicking on the headers.
| Modification Site | Reaction Type | Potential Reagent/Group | Purpose of Modification | Relevant Findings |
|---|---|---|---|---|
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Thiols, Amines, Alcohols | Introduce bioconjugation handle; Modulate solubility and electronics | Perfluorinated rings are highly activated for SNAr. nih.govnih.gov |
| Amidine Group | N-Substitution | Primary/Secondary Amines | Modulate binding affinity/selectivity; Improve pharmacokinetic properties | N-substituted amidines are a key focus for therapeutic development. nih.govuoregon.edu |
| Amidine Group | Labeling | Amine-reactive dyes (e.g., FITC, NHS esters) | Introduction of a fluorescent reporter group | Standard method for labeling primary amines. thermofisher.com |
| Core Structure | Chemical Extension | Addition of cyclic or aromatic groups | Shift fluorescence wavelength; Alter binding geometry | Simple additions can create green-fluorescent diamidines. asm.org |
Comparative Analysis with Related Diamidino and Perfluorinated Compounds
The properties of this compound can be best understood by comparing it with other relevant molecules.
Compared to classic non-fluorinated aromatic diamidines like Berenil (Diminazene aceturate), the tetrafluoro-analogue possesses a highly electron-poor central ring. While both are rigid, planar molecules suited for DNA minor groove insertion, the electronic differences are significant. The perfluorinated ring of this compound may engage in favorable quadrupole-quadrupole or other non-covalent interactions with protein or DNA targets that are unavailable to the electron-rich ring system of Berenil.
In contrast to flexible diamidines such as Pentamidine , which features a long, flexible pentane-dioxy linker between its two amidinophenyl groups, this compound is conformationally locked. This rigidity can enforce a higher binding selectivity for specific DNA sequences or protein pockets that match its fixed geometry, whereas the flexibility of Pentamidine allows it to adapt to a wider range of binding sites, which can lead to lower specificity. kcl.ac.uk
When compared with its non-amidine precursor, 2,3,5,6-Tetrafluoro-1,4-phenylenediamine , the difference in functionality is stark. The phenylenediamine is a neutral, weakly basic building block used in polymer synthesis. chemicalbook.comtcichemicals.com The conversion of the amine groups to the strongly basic, cationic amidine groups is what imparts the critical DNA-binding capability to this compound.
Interactive Table: Comparative Properties of Diamidines Users can sort and filter the data by clicking on the headers.
| Compound | Core Structure | Flexibility | Key Property | Primary Interaction Mode |
|---|---|---|---|---|
| This compound | Perfluorinated Phenyl | Rigid | Electron-poor aromatic core; Planar | DNA minor groove binding; Potential for SNAr functionalization |
| Berenil (Diminazene) | Diazoaminobenzene | Rigid | Electron-rich aromatic core; Planar | DNA minor groove binding |
| Pentamidine | Bis-phenoxy-pentane | Flexible | Conformationally adaptable linker | DNA minor groove binding; Broader target profile |
| DAPI (4',6-diamidino-2-phenylindole) | Phenyl-indole | Rigid | Intrinsically fluorescent; Planar | DNA minor groove binding; Fluorescent staining |
Future Research Directions and Translational Opportunities
Emerging Synthetic Strategies for Fluorinated Amidines
The synthesis of aromatic diamidines, including the fluorinated target compound, traditionally relies on established methods such as the Pinner reaction. This classical approach involves the acid-catalyzed reaction of the corresponding dinitrile precursor, in this case, 2,3,5,6-tetrafluoroterephthalonitrile, with an alcohol to form an intermediate Pinner salt (an imino ester hydrochloride). nih.govnih.govyoutube.comresearchgate.net Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the desired diamidine. nih.govnih.gov The Pinner reaction requires anhydrous conditions, as the imidate salt is sensitive to hydrolysis. nih.govyoutube.com
While the Pinner reaction is robust, the future of fluorinated amidine synthesis is moving towards more efficient, versatile, and milder catalytic methods. Emerging strategies focus on multi-component reactions and novel catalytic systems that offer improved yields and broader substrate scope.
Modern Catalytic Approaches: Recent advancements have introduced a variety of transition-metal and organocatalyzed reactions for amidine synthesis that represent promising future strategies. nih.gov These methods often bypass the need for harsh acidic conditions.
Iodine-Catalyzed Three-Component Coupling: A facile method for synthesizing substituted α-amino amidines utilizes molecular iodine as a catalyst to couple isocyanides, aldehydes, and amines, offering high yields under mild conditions. acs.org
Cobalt-Catalyzed Multi-Component Synthesis: An atom-economical approach uses cobalt catalysts to synthesize functionalized amidines from amines, isocyanides, and diazo compounds, which serve as carbene sources. nih.govresearchgate.net
Copper and Palladium-Catalyzed Reactions: Transition metals like copper and palladium have been employed in various amidation and coupling reactions that could be adapted for amidine synthesis from aryl halides or carboxylic acids. nih.govacs.org
A particularly novel and emerging strategy involves the rearrangement of amidoximes. A recently developed protocol uses a sulfur(VI)-fluoride reagent to facilitate the rearrangement of in situ generated amidoximes, yielding fluoroformamidines rapidly and efficiently at room temperature. nih.govyoutube.com This highlights a modular pathway that could be explored for the synthesis of complex fluorinated amidine structures.
The table below summarizes a comparison between the classical Pinner reaction and emerging catalytic methods applicable to the synthesis of fluorinated amidines.
| Feature | Pinner Reaction | Emerging Catalytic Methods |
| Precursor | Nitrile | Aryl halides, isocyanides, aldehydes, amines, etc. |
| Catalyst/Reagent | Strong acid (e.g., gaseous HCl) | Transition metals (Co, Cu, Pd), Iodine |
| Conditions | Anhydrous, often low temperature | Often milder, room temperature possible |
| Generality | Well-established for many nitriles | High, allows for diverse substitutions |
| Key Advantage | Reliable, classical method | Higher atom economy, milder conditions, modularity |
These emerging synthetic routes provide a powerful toolkit for the future production of 1,4-diamidino-2,3,5,6-tetrafluorobenzene and its derivatives, enabling more efficient and diverse chemical synthesis for research and application. nih.govacs.org
Advanced Applications in Molecular Diagnostics and Imaging Technologies
The bifunctional nature of this compound makes it a compelling candidate for the development of next-generation molecular probes and contrast agents. Its structure synergistically combines the DNA-binding and fluorescent potential of aromatic diamidines with the unique nuclear magnetic resonance properties of organofluorine compounds.
Fluorescent Probes for Nucleic Acid Detection: Aromatic diamidines are renowned for their ability to bind to the minor groove of DNA, particularly at Adenine-Thymine (A-T) rich regions. nih.gov This binding event often results in a significant enhancement of fluorescence, a property famously exploited by the nuclear stain DAPI (4′,6-diamidino-2-phenylindole). illinois.edunih.govyoutube.com Following this principle, this compound is expected to function as a fluorogenic probe for DNA. nih.govmdpi.com The electron-withdrawing tetrafluorobenzene core would modulate the electronic properties of the chromophore, potentially shifting its excitation and emission spectra and influencing its quantum yield. Research into novel green fluorescent diamidines has already demonstrated that simple structural modifications can generate fluorophores with differential wavelengths, which are valuable for developing specific diagnostic probes, for instance, for trypanosomes. nih.gov
¹⁹F Magnetic Resonance Imaging (MRI) and PET: The presence of four magnetically equivalent fluorine atoms on the benzene (B151609) ring opens up the possibility of using this compound as a contrast agent for ¹⁹F MRI. This imaging modality offers a significant advantage: the negligible natural abundance of fluorine in biological tissues results in background-free images, providing high specificity. nih.govresearchgate.net For a compound to be an effective ¹⁹F MRI agent, it needs a high density of fluorine atoms and must be biocompatible. nih.govresearchgate.net While many perfluorocarbons used for this purpose are delivered as emulsions due to their insolubility, the diamidino groups on the target molecule could enhance its solubility and allow for more direct applications as a molecular probe. acs.orgacs.org
Furthermore, the synthesis of an ¹⁸F-labeled version of this compound could produce a highly valuable positron emission tomography (PET) tracer. PET imaging offers exceptional sensitivity for tracking biological processes. mdpi.com Given that diamidines can be designed to target specific biological molecules, an ¹⁸F-labeled version of this compound could be used for imaging targets such as specific enzyme receptors or pathological protein aggregates. For example, a fluorinated and ¹¹C-labeled imidazoline (B1206853) derivative has already been successfully used to image I₂-imidazoline receptors in the brain via PET.
The potential dual-modality of this compound as both a fluorescent and ¹⁹F MRI probe makes it a particularly exciting prospect for correlative imaging, where fluorescence microscopy could validate the in vivo MRI data at the cellular level.
| Imaging Modality | Potential Role of this compound | Key Structural Feature |
| Fluorescence Microscopy | Nuclear/DNA stain, probe for specific biological targets | Aromatic diamidino group |
| ¹⁹F MRI | Background-free molecular imaging contrast agent | 2,3,5,6-tetrafluorobenzene ring |
| PET | Targeted radiotracer (as an ¹⁸F-labeled isotopologue) | Aromatic fluorine for radiolabeling |
Rational Design Principles for Novel Functional Materials
The rational design of functional materials hinges on the predictable control of intermolecular interactions to guide molecular self-assembly into desired supramolecular architectures. This compound is an exemplary building block for crystal engineering, as it incorporates a unique combination of strong and weak non-covalent interaction sites. The design principles for materials based on this compound revolve around the interplay of hydrogen bonding, anion-π interactions, and halogen bonding.
Driving Forces for Supramolecular Assembly:
Hydrogen Bonding: The two cationic amidinium groups are powerful hydrogen bond donors. These groups can form strong, directional charge-assisted hydrogen bonds with a variety of acceptors, such as carboxylates, phosphates, or halides, driving the formation of robust one-, two-, or three-dimensional networks.
Anion-π Interactions: The perfluorinated benzene ring is highly electron-deficient (π-acidic). This makes it an excellent platform for engaging in anion-π interactions, a non-covalent force between an anion and the face of an electron-poor aromatic ring. nih.govacs.orgyoutube.com This interaction is highly directional and can be used to selectively bind and orient anions within a crystal lattice, a property that is highly sought after for creating anion sensors or transmembrane transporters. acs.orgnih.gov The electron-withdrawing nature of the fluorine atoms is crucial for creating the necessary π-acidity. nih.gov
Halogen Bonding: Perfluorinated aromatic rings are known to be effective halogen bond donors. acs.org In this interaction, an electrophilic region on a covalently bonded halogen atom (the σ-hole) interacts attractively with a nucleophile. nih.gov While the fluorine atoms on the target molecule are weaker halogen bond donors than iodine or bromine, they can still participate in meaningful interactions, particularly with strong Lewis bases, helping to direct the packing of molecules in the solid state. nih.govnih.gov
Design of Functional Architectures: By exploiting these interactions, this compound can be used as a programmable tecton (building block) for various functional materials.
Porous Materials: Co-crystallization with suitable linkers could lead to the formation of porous organic frameworks. The combination of strong hydrogen bonds and weaker anion-π or halogen bonds could create robust yet dynamic structures capable of selective guest encapsulation.
Anion-Selective Sensors: Materials designed with cavities lined by the tetrafluorobenzene ring could act as selective sensors for specific anions. The binding of an anion via anion-π interactions could trigger a detectable optical response, such as a change in fluorescence. researchgate.netnih.gov
Molecular Conductors: The stacking of the perfluorinated rings, guided by intermolecular interactions, could create pathways for charge transport. Fluorination is a known strategy for tuning the electronic properties of organic semiconductors. researchgate.net
The rational design of materials using this compound relies on understanding the hierarchy and cooperativity of these non-covalent forces, allowing for the precise construction of materials with tailored properties. mdpi.com
Interdisciplinary Research with Biological and Biomedical Sciences (Purely Mechanistic)
Understanding the fundamental mechanisms by which this compound interacts with biological macromolecules is crucial for its rational development in biomedical applications. Research in this area would be inherently interdisciplinary, leveraging computational chemistry, structural biology, and biophysics to elucidate its behavior at the molecular level.
Mechanisms of DNA Recognition: The primary biological target for diamidines is DNA. The mechanistic investigation would focus on how the introduction of the tetrafluorobenzene ring alters the binding paradigm established by non-fluorinated analogues like DAPI.
Binding Mode and Affinity: High-resolution structural techniques (X-ray crystallography, NMR) and biophysical methods (isothermal titration calorimetry, surface plasmon resonance) would be used to determine the precise binding mode (e.g., minor groove binding), affinity (Kd), and thermodynamics of the interaction. nih.gov It is hypothesized that the rigid, planar perfluorinated ring will influence the conformational flexibility of the molecule, which can have significant entropic consequences on binding affinity. nih.gov
Role of the Fluorinated Ring: Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations, would be essential to dissect the specific contributions of the fluorinated ring. nih.govacs.org Mechanistic questions include whether the fluorine atoms form direct hydrogen bonds with the DNA, engage in water-mediated contacts, or if the electron-deficient π-system interacts with the anionic phosphate (B84403) backbone. acs.org Fluorinated DNA micelles have shown stronger binding affinity compared to their non-fluorinated counterparts, suggesting that fluorination can enhance nucleic acid interactions. nih.gov
Enzyme Inhibition Mechanisms: Amidines are known to be effective inhibitors of various enzymes, particularly proteases and enzymes involved in nucleic acid metabolism. The fluorinated core of the target molecule introduces possibilities for novel inhibition mechanisms.
Mechanism-Based Inhibition: Fluorinated functional groups are instrumental in designing mechanism-based or "suicide" inhibitors. nih.gov The electron-withdrawing nature of the fluorine atoms can stabilize a tetrahedral intermediate formed during enzymatic catalysis (e.g., in serine proteases) or activate the molecule for covalent modification of an active site residue. nih.gov Mechanistic studies would aim to identify if this compound or its derivatives act as reversible competitive inhibitors or if they undergo enzymatic activation to become irreversible inactivators. youtube.comyoutube.com
Kinetic Analysis: Detailed kinetic studies (e.g., determining Km, Vmax, and kinact/KI) would differentiate between various modes of inhibition (competitive, non-competitive, uncompetitive, or irreversible). youtube.comnih.gov This provides direct mechanistic insight into how the inhibitor interacts with the enzyme and the enzyme-substrate complex. nih.govmdpi.com
The table below outlines key mechanistic questions and the interdisciplinary approaches required to answer them.
| Mechanistic Question | Key Disciplines and Techniques | Expected Insight |
| How does it bind to DNA? | Structural Biology (NMR, X-ray), Biophysics (ITC, SPR) | Determination of binding site, affinity, and thermodynamics. |
| What is the specific role of fluorine in binding? | Computational Chemistry (MD, QM/MM) | Dissection of energetic contributions (electrostatics, desolvation). nih.govacs.org |
| Is it a reversible or irreversible enzyme inhibitor? | Biochemistry (Enzyme Kinetics) | Elucidation of inhibition mode (competitive, irreversible, etc.). youtube.comyoutube.com |
| How does it interact with protein active sites? | Structural Biology, Computational Chemistry | Identification of key interactions (H-bonds, fluorine bonding). nih.govacs.org |
By focusing on these purely mechanistic aspects, future research can build a fundamental understanding of how this compound functions at the molecular level, paving the way for its rational design as a sophisticated tool in biology and medicine.
Q & A
Q. What are optimized synthetic routes for tetrafluorinated benzene derivatives, and how can reaction conditions influence yield and purity?
- Methodology: A high-yield synthesis (95%) of 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) involves reacting 1,2,4,5-tetrafluorobenzene with excess n-butyllithium in THF, followed by carbonation with CO₂. Stoichiometric control of n-BuLi (>2 equiv) minimizes side reactions, enabling direct crystallization without extensive purification . For monosubstituted derivatives (e.g., 2,3,5,6-tetrafluorobenzoic acid), stoichiometric n-BuLi (1 equiv) is critical to avoid over-lithiation.
- Key Parameters: Temperature (−78°C for lithiation), solvent (THF for solubility), and CO₂ gas flow rate.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in fluorinated aromatic compounds?
- Methodology: SC-XRD analysis of H₂tfBDC confirmed a triclinic crystal system (P1 space group) with Z = 1, revealing planar carboxylate groups and fluorine-induced steric effects. Hydrogen bonding networks in hydrated forms (e.g., H₂tfBDC·32H₂O, P21/c) were mapped using SHELX software for refinement, emphasizing the role of O–H···O interactions in stabilizing crystal lattices .
- Software: SHELXL for refinement, SHELXS/SHELXD for structure solution. Validate results against computational models (e.g., density functional theory) to address discrepancies .
Q. What analytical techniques are recommended for assessing purity and thermal stability of tetrafluorinated compounds?
- Methodology:
- Purity: High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity for 2,3,5,6-tetrafluoro-1,4-benzenedimethanol) .
- Thermal Stability: Thermogravimetric analysis (TGA) of ammonium salts (e.g., (NH₄)₂tfBDC) shows stability up to 250°C, with decomposition profiles correlating to fluorine substituent electronegativity .
- Melting Point Discrepancies: Cross-validate using differential scanning calorimetry (DSC) and capillary methods. For example, tetrafluoroterephthalic acid melts at 275–277°C (dec.) .
Advanced Research Questions
Q. How do fluorine substituents influence the design of coordination polymers or metal-organic frameworks (MOFs)?
- Methodology: Fluorine’s electron-withdrawing effect enhances ligand rigidity and Lewis acidity. For example, 2,3,5,6-tetrafluoro-1,4-bis(2-pyridyl-methyleneaminomethyl)benzene forms stable complexes with transition metals (e.g., Cu²⁺), as confirmed by SC-XRD. The tetrafluorinated backbone reduces π-backbonding, favoring octahedral coordination geometries .
- Synthetic Strategy: Ligand-to-metal ratio (1:1 or 2:1) and solvent polarity (DMF vs. water) modulate framework dimensionality .
Q. What mechanistic insights explain nucleophilic substitution reactivity in tetrafluorinated benzene derivatives?
- Methodology: Kinetic studies using ¹⁹F NMR reveal that fluorine’s ortho-directing effect accelerates nucleophilic aromatic substitution (e.g., amination). For 1,4-difluoro-2-methyl-3-nitrobenzene, reduction yields 1,4-difluoro-2-methyl-3-aminobenzene, with rate constants dependent on solvent polarity (e.g., DMSO > THF) .
- Computational Support: Density functional theory (DFT) calculates activation barriers for transition states, validating experimental regioselectivity .
Q. How can hydrogen bonding and π-stacking interactions in crystalline derivatives be exploited for material design?
- Case Study: In bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthate, SC-XRD reveals a hydrogen-bonded network (O–H···N, N–H···O) stabilizing the lattice. The tetrafluorinated core enhances π-stacking distances (3.5–3.8 Å), critical for charge-transfer materials .
- Design Principle: Modify substituents (e.g., −COOH vs. −CN) to tune interaction strength. For example, tetrafluoroterephthalonitrile’s nitrile groups enable covalent organic framework (COF) synthesis via Schiff-base reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility)?
- Example: Tetrafluoroterephthalic acid is reported with a melting point of 275–277°C (dec.) but may vary due to polymorphism or hydration states.
- Resolution:
Validate purity via elemental analysis and HPLC.
Perform variable-temperature XRD to identify polymorphic transitions.
Compare solubility in water/acetone mixtures to assess hydration effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
